

Application Notes: In Vitro Cell Tracking Using Indocyanine green-d7

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Compound of Interest

Compound Name: Indocyanine green-d7

Cat. No.: B15556710

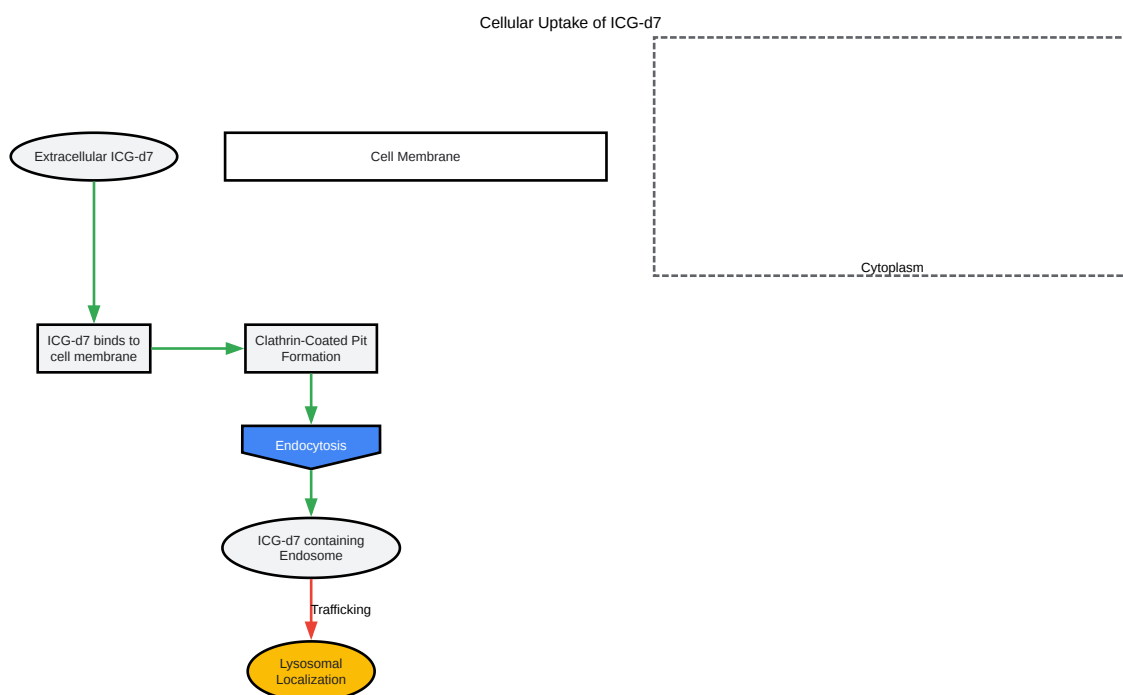
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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved for clinical use for several decades.[1][2] Its deuterated form, **Indocyanine green-d7** (ICG-d7), offers improved stability in aqueous solutions while maintaining similar spectral properties to the parent molecule. These characteristics make ICG-d7 a valuable tool for non-invasive in vitro tracking of various cell types, including stem cells and cancer cells.[3][4] This document provides detailed protocols for labeling cells with ICG-d7, assessing cell health post-labeling, and tracking the labeled cells in vitro.

Mechanism of Cellular Uptake

The uptake of ICG by cells is a dynamic process influenced by factors such as dye concentration, incubation time, and cell type.[1][2] The primary mechanism for ICG internalization is thought to be clathrin-mediated endocytosis.[1][2] This process begins with ICG binding to the cell membrane, followed by the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles containing the dye.[5][6] This uptake is temperature-dependent, with significantly lower uptake observed at 4°C compared to 37°C.[5][6] Once inside, ICG is entrapped within the membrane traffic system, leading to its prolonged retention within the cell.[6][7]



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Cellular uptake mechanism of ICG-d7 via endocytosis.

Protocols

Protocol 1: Preparation of ICG-d7 Stock Solution

ICG-d7 is soluble in water and DMSO. A stock solution should be prepared and aliquoted to avoid repeated freeze-thaw cycles.

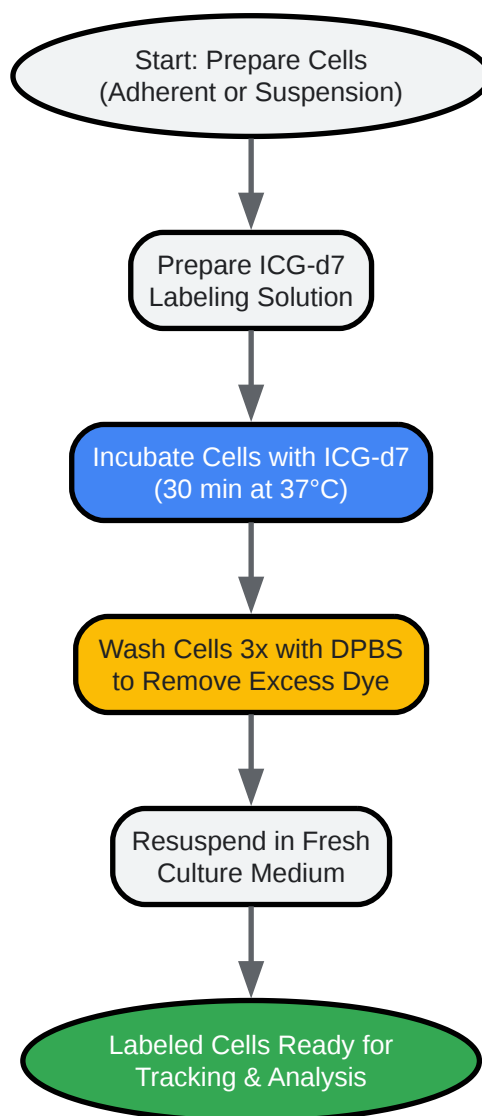
- **Reconstitution:** Briefly centrifuge the vial of ICG-d7 to collect the powder at the bottom. Reconstitute the powder in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution from 1 mg of ICG-d7 (MW: 782.01 g/mol), add 127.9 μ L of solvent.
- **Mixing:** Vortex the solution for 1-2 minutes to ensure the dye is completely dissolved.
- **Storage:** Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.

Protocol 2: In Vitro Cell Labeling with ICG-d7

This protocol provides a general guideline for labeling cells. Optimal conditions, particularly ICG-d7 concentration and incubation time, may need to be determined empirically for each cell type.

- **Cell Preparation:**
 - **Adherent Cells:** Seed cells in a culture plate and grow until they reach 70-80% confluency.
 - **Suspension Cells:** Harvest cells and adjust the cell density to 1×10^6 cells/mL in complete culture medium.
- **Labeling Solution Preparation:** Dilute the ICG-d7 stock solution in complete cell culture medium to the desired final concentration. Recommended starting concentrations range from 0.1 mg/mL to 0.5 mg/mL (approximately 128 μ M to 640 μ M).^{[3][8]}
- **Incubation:**
 - **Adherent Cells:** Remove the existing culture medium and add the ICG-d7 labeling solution to the cells.

- Suspension Cells: Add the ICG-d7 labeling solution to the cell suspension.
- Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[\[3\]](#)
- Washing:
 - Adherent Cells: Aspirate the labeling solution, and wash the cells three times with pre-warmed sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Add fresh complete culture medium.
 - Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in pre-warmed sterile DPBS. Repeat the wash step two more times. Resuspend the final cell pellet in fresh complete culture medium.
- Post-Labeling Culture: The labeled cells are now ready for downstream applications, such as in vitro tracking or viability assessment.



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